molecular formula C17H17N3O B2724299 2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide CAS No. 483359-20-2

2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide

Cat. No.: B2724299
CAS No.: 483359-20-2
M. Wt: 279.343
InChI Key: QNDXBRIYXFHDAV-UHFFFAOYSA-N
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Description

2-Cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide is a propanamide derivative featuring a cyano group at position 2, an N-(3,5-dimethylphenyl) substituent, and a pyridin-3-yl moiety at position 3. Its molecular formula is C₁₈H₁₈N₃O, with a molecular weight of 292.36 g/mol (calculated). The pyridine ring introduces nitrogen-based polarity, while the 3,5-dimethylphenyl group enhances lipophilicity and steric bulk.

Properties

IUPAC Name

2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-6-13(2)8-16(7-12)20-17(21)15(10-18)9-14-4-3-5-19-11-14/h3-8,11,15H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDXBRIYXFHDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(CC2=CN=CC=C2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of cyanoacetamides often employs similar methods but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of a base such as sodium ethoxide.

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) are commonly used.

Major Products Formed

The major products formed from these reactions are various heterocyclic compounds, which have significant biological and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the amide functionality play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Molecular Properties

The compound’s closest analog is 2-Cyano-N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide (CAS 1260998-03-5, C₁₉H₂₀N₂O₂, MW 308.38 g/mol) . The primary difference lies in the substituent at position 3: pyridin-3-yl vs. 3-methoxyphenyl. This distinction significantly impacts electronic effects, solubility, and intermolecular interactions.

Table 1: Molecular Properties of Target Compound and Analog
Property Target Compound (Pyridin-3-yl) Analog (3-Methoxyphenyl)
Molecular Formula C₁₈H₁₈N₃O C₁₉H₂₀N₂O₂
Molecular Weight (g/mol) 292.36 308.38
Substituent at Position 3 Pyridin-3-yl (C₅H₄N) 3-Methoxyphenyl (C₇H₇O)
Key Functional Groups Cyano, Pyridine, Amide Cyano, Methoxy, Amide

Electronic and Solubility Differences

  • Pyridin-3-yl Group: Introduces a nitrogen heterocycle with electron-withdrawing effects due to the aromatic ring’s electronegativity.
  • 3-Methoxyphenyl Group : The methoxy (-OCH₃) group is electron-donating , increasing the aromatic ring’s electron density. This may enhance lipid solubility (logP) and alter binding interactions in hydrophobic environments .

Comparison with Phthalimide Derivatives (e.g., 3-Chloro-N-phenyl-phthalimide)

Although 3-chloro-N-phenyl-phthalimide (C₁₄H₈ClNO₂, MW 257.67 g/mol) belongs to a different chemical class (phthalimide), its substituent effects offer insights:

  • Chlorine Atom: Provides strong electron-withdrawing effects, similar to the cyano group in the target compound. This enhances reactivity in polymerization reactions .
  • Structural Rigidity : Phthalimides are rigid planar structures, whereas propanamide derivatives like the target compound have flexible backbones, enabling conformational adaptability in binding interactions .

Research Findings and Knowledge Gaps

  • Limited Direct Studies: No peer-reviewed studies specifically address the target compound’s synthesis, bioactivity, or material applications.
  • Inference from OLED Emitters: Compounds with dimethylphenyl and heterocyclic motifs (e.g., phenoxazine-carbazole derivatives in ) demonstrate high electroluminescent efficiency (e.g., 22.8% EQE for PXZ-Mes3B) . The target compound’s pyridine group could similarly influence charge transport in electronic applications, though experimental validation is needed .

Biological Activity

2-Cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a cyano group, a dimethylphenyl moiety, and a pyridine ring, which contribute to its unique chemical properties and biological effects. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyano group and the pyridine ring are believed to play significant roles in binding to various proteins and enzymes, potentially inhibiting their activity. Preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial properties.

Anti-inflammatory Effects

Recent studies have indicated that this compound can modulate inflammatory responses. In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cultures when treated with lipopolysaccharide (LPS) .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In laboratory settings, it showed effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent. The mechanism involves inhibition of bacterial topoisomerase IV, an enzyme critical for DNA replication in bacteria .

Case Studies

  • In Vitro Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects of this compound on J774 macrophage cell lines. Results indicated that the compound exhibited low cytotoxicity at concentrations up to 50 µM while effectively modulating cytokine production .
  • In Vivo Anti-inflammatory Models :
    • In animal models, administration of the compound demonstrated significant anti-edematogenic effects in CFA-induced paw edema models. Doses of 50 mg/kg resulted in a marked reduction in edema comparable to standard anti-inflammatory drugs like dexamethasone .

Research Findings Summary Table

Study Type Findings Reference
In Vitro CytotoxicityLow cytotoxicity at ≤50 µM; reduced TNF-α and IL-1β production
In Vivo Anti-inflammatorySignificant reduction in paw edema; effective at doses of 50 mg/kg
Antimicrobial ActivityEffective against various bacterial strains; inhibits topoisomerase IV

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